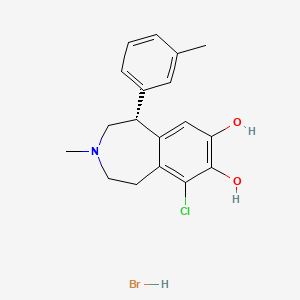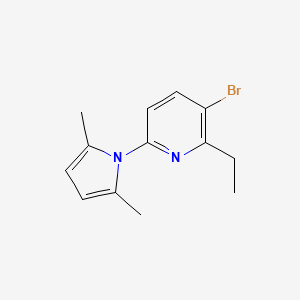
3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine: is a chemical compound with the molecular formula C12H13BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position, a 2,5-dimethyl-1H-pyrrol-1-yl group at the 6-position, and an ethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-ethylpyridine followed by the introduction of the 2,5-dimethyl-1H-pyrrol-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of the bromine atom or reduction of the pyrrole ring.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: De-brominated pyridine derivatives, reduced pyrrole rings.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the pyrrole and pyridine rings suggests possible activity as enzyme inhibitors or receptor modulators, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Bromo-2-ethylpyridine: Lacks the 2,5-dimethyl-1H-pyrrol-1-yl group, resulting in different reactivity and applications.
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine:
3-Bromo-6-(1H-pyrrol-1-yl)-2-ethylpyridine: Lacks the methyl groups on the pyrrole ring, leading to variations in steric and electronic properties.
Uniqueness: The presence of both the bromine atom and the 2,5-dimethyl-1H-pyrrol-1-yl group in 3-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-ethylpyridine imparts unique reactivity and potential applications. This combination allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H15BrN2 |
|---|---|
Peso molecular |
279.18 g/mol |
Nombre IUPAC |
3-bromo-6-(2,5-dimethylpyrrol-1-yl)-2-ethylpyridine |
InChI |
InChI=1S/C13H15BrN2/c1-4-12-11(14)7-8-13(15-12)16-9(2)5-6-10(16)3/h5-8H,4H2,1-3H3 |
Clave InChI |
JAEFAGCPSYEUNK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=N1)N2C(=CC=C2C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
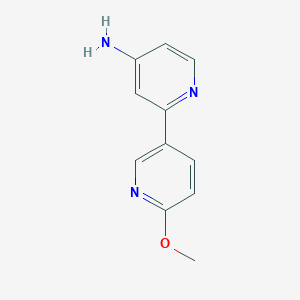
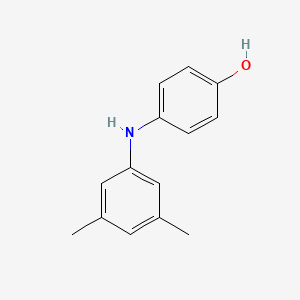
![(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
![Diethyl 2-[(4-fluorobenzyl)amino]malonate](/img/structure/B14112495.png)
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
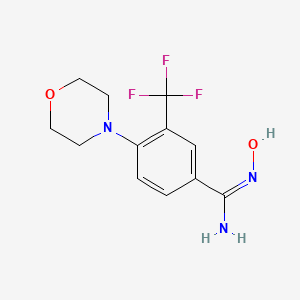
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B14112506.png)
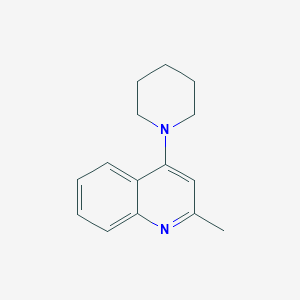
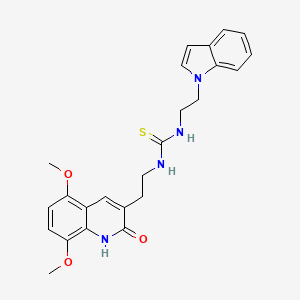
![Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14112527.png)
![N-[(Z)-4-phenyliminopent-2-en-2-yl]aniline](/img/structure/B14112536.png)
